REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[C:8]1[C:14](=O)[C:13]2[N:16]3[C@@](OC)([C@H](COC(N)=O)[C:12]=2[C:10](=[O:11])[C:9]=1[O:30][CH3:31])[C@H]1N[C@H]1C3>>[CH2:31]1[O:30][C:9]2[CH:8]=[CH:14][C:13]([NH2:16])=[CH:12][C:10]=2[O:11]1 |f:0.1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by the procedure
|
Name
|
|
Type
|
product
|
Smiles
|
C1OC=2C=C(N)C=CC2O1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |